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Compound of Interest

Compound Name: Fosfomycin (sodium)

Cat. No.: B8107699

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in
vitro susceptibility testing of fosfomycin, a critical antibiotic for treating various bacterial
infections, including those caused by multidrug-resistant organisms. Accurate and reproducible
susceptibility testing is paramount for appropriate clinical use and for monitoring the
emergence of resistance. This document outlines the methodologies for agar dilution, broth
microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines
established by the Clinical and Laboratory Standards Institute (CLSI) and the European
Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall
biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation
of the test medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters the bacterial cell via
two transport systems: the L-alpha-glycerophosphate transporter and the hexose phosphate
transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for
reliable and accurate susceptibility results for many organisms.[1] Both CLSI and EUCAST
recommend the addition of 25 pg/mL of G6P to the test medium.[1]

Key Susceptibility Testing Methods
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The choice of susceptibility testing method can depend on various factors, including the
required throughput, the need for quantitative MIC data, and the specific organism being
tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[2]

[3]

Data Presentation: Interpretive Breakpoints and Quality
Control Ranges

The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin
susceptibility testing and the acceptable quality control ranges for recommended ATCC®
reference strains.

Table 1: CLSI Interpretive Breakpoints for Fosfomycin

Zone Diameter

Organism Method Disk Content MIC (pg/mL)
(mm)

S I
Escherichia coli

. 200 pg
(uncomplicated ) o )

. Disk Diffusion Fosfomycin / 50 >16 13-15
urinary tract
png G6P

infections only)

Escherichia coli

(uncomplicated

. Agar Dilution - - -
urinary tract
infections only)
Enterococcus
faecalis
(uncomplicated Agar Dilution - - -

urinary tract

infections only)

Source: CLSI M100[4][5]

Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)
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Organism Method MIC (pg/mL)
S
Enterobacterales Agar/Broth Dilution <32

Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)

Zone Diameter

Organism Method Disk Content MIC (pg/mL)
(mm)
S R
200 pg
Escherichia coli Disk Diffusion Fosfomycin / 50 =24 <24
png G6P
Agar/Broth

Escherichia coli o -
Dilution

Source: EUCAST Breakpoint Tables[3][6]

Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing
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QC Strain Method CLSI QC Range EUCAST QC Range
Escherichia coli Agar Dilution (MIC in
05-2 05-2
ATCC® 25922 pg/mL)
Disk Diffusion (Zone
_ _ 22-30 22 -30
Diameter in mm)
Staphylococcus Agar Dilution (MIC in
05-4 05-4
aureus ATCC® 29213  pg/mL)
Pseudomonas o )
) Agar Dilution (MIC in
aeruginosa ATCC® 2-8 2-8
Hg/mL)
27853
Enterococcus faecalis  Agar Dilution (MIC in
32-128 32-128

ATCC® 29212

Hg/mL)

Source: CLSI M100, EUCAST QC Tables[1][3][4][7]

Experimental Protocols

Protocol 1: Agar Dilution Method

The agar dilution method is the reference method for determining the Minimum Inhibitory

Concentration (MIC) of fosfomycin.[2][3]

Materials:

o Fosfomycin analytical standard

e Mueller-Hinton Agar (MHA)

e Glucose-6-Phosphate (G6P)

o Sterile petri dishes

» Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)

e 0.5 McFarland turbidity standard
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» Bacterial cultures

¢ Inoculum replicating device (optional)
e Incubator (35 + 2°C)

Procedure:

Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave
and cool to 48-50°C in a water bath. Aseptically add G6P to a final concentration of 25
pg/mL.

Antibiotic Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile water.
Add 1 part of each antibiotic dilution to 9 parts of the molten G6P-supplemented MHA to
achieve the desired final concentrations.[1] Pour the agar into sterile petri dishes and allow
them to solidify.

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile
saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x
108 CFU/mL). Further dilute the inoculum 1:10 to achieve a final concentration of
approximately 1 x 107 CFU/mL.

Inoculation: Using an inoculum replicator or a calibrated loop, spot-inoculate approximately
1-2 uL of the standardized bacterial suspension onto the surface of the agar plates, including
a growth control plate (no antibiotic).

Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate
at 35 = 2°C for 16-20 hours in ambient air.

Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely
inhibits visible growth, disregarding a faint haze or a single colony.
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Agar Dilution Workflow for Fosfomycin Susceptibility Testing.

Protocol 2: Broth Microdilution Method

The broth microdilution method is a high-throughput alternative for determining the MIC of

fosfomycin.

Materials:

o Fosfomycin analytical standard

o Cation-Adjusted Mueller-Hinton Broth (CAMHB)
e Glucose-6-Phosphate (G6P)

o Sterile 96-well microtiter plates

 Sterile saline (0.85%) or MHB

e 0.5 McFarland turbidity standard

e Bacterial cultures
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o Multichannel pipette
¢ Incubator (35 £ 2°C)
Procedure:

o Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically
add G6P to a final concentration of 25 pg/mL.

o Plate Preparation: Dispense 50 uL of G6P-supplemented CAMHB into each well of a 96-well
microtiter plate. Prepare serial twofold dilutions of fosfomycin in the first column of the plate,
and then perform serial dilutions across the plate using a multichannel pipette.

e Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution
method. Dilute this suspension to achieve a final inoculum concentration of approximately 5
x 10> CFU/mL in each well after inoculation.

 Inoculation: Add 50 pL of the diluted bacterial inoculum to each well, resulting in a final
volume of 100 pL per well.[4] Include a growth control well (broth and inoculum only) and a
sterility control well (broth only).

 Incubation: Cover the plate and incubate at 35 = 2°C for 16-20 hours in ambient air.[4]

e Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible
growth (clear well).[8]
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Broth Microdilution Workflow for Fosfomycin Susceptibility Testing.

Protocol 3: Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method for assessing
susceptibility.

Materials:

Fosfomycin disks (200 pg fosfomycin and 50 pg G6P)
e Mueller-Hinton Agar (MHA) plates (150 mm)

o Sterile saline (0.85%) or MHB

e 0.5 McFarland turbidity standard

» Sterile swabs

» Bacterial cultures

¢ Incubator (35 £ 2°C)

Ruler or caliper
Procedure:

 Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution
method.

 Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it firmly against the
upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA
plate three times, rotating the plate approximately 60 degrees between each swabbing to
ensure even distribution.

o Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar
plate. Gently press the disk to ensure complete contact with the agar.

 Incubation: Invert the plates and incubate at 35 + 2°C for 16-20 hours in ambient air.
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e Result Interpretation: Measure the diameter of the zone of complete inhibition of growth in
millimeters. Interpret the results based on the established breakpoints (see Table 1 and 3).

Preparation Plating Analysis
Prepare standardized Swab MHA plate L Incubate at 35°C Measure zone of
o > > > >
bacterial inoculum with inoculum By oo G for 16-20 hours inhibition (mm) el EB Eh L el
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Disk Diffusion Workflow for Fosfomycin Susceptibility Testing.

Protocol 4: Gradient Diffusion (Etest®) Method

The gradient diffusion method uses a predefined, continuous concentration gradient of an
antibiotic on a plastic strip to determine the MIC.

Materials:

o Fosfomycin Etest® strips

e Mueller-Hinton Agar (MHA) plates (150 mm)
o Sterile saline (0.85%) or MHB

e 0.5 McFarland turbidity standard

» Sterile swabs

» Bacterial cultures

¢ Incubator (35 £ 2°C)

Procedure:

 Inoculum Preparation and Inoculation: Prepare a standardized inoculum and inoculate the
MHA plate as described for the disk diffusion method.
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 Strip Application: Aseptically apply the fosfomycin Etest® strip to the agar surface, ensuring
the entire length of the strip is in complete contact with the agar.

 Incubation: Invert the plates and incubate at 35 £ 2°C for 16-20 hours in ambient air.

» Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC
is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Preparation Plating Analysis
Prepare standardized Swab MHA plate Apply Fosfomycin Incubate at 35°C Read MIC at intersection
bacterial inoculum with inoculum Etest® strip for 16-20 hours of ellipse and strip

Click to download full resolution via product page
Gradient Diffusion (Etest®) Workflow for Fosfomycin.

Conclusion

The reliable in vitro susceptibility testing of fosfomycin is essential for its effective clinical
application. The choice of method should be guided by the specific needs of the laboratory and
the organisms being tested, with the agar dilution method serving as the reference standard.
Strict adherence to standardized protocols, particularly the supplementation of media with G6P,
is critical for obtaining accurate and reproducible results. These application notes and protocols
provide a framework for researchers, scientists, and drug development professionals to
perform robust fosfomycin susceptibility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9272392/
https://pubmed.ncbi.nlm.nih.gov/9272392/
https://pubmed.ncbi.nlm.nih.gov/32004722/
https://pubmed.ncbi.nlm.nih.gov/32004722/
https://pubmed.ncbi.nlm.nih.gov/32004722/
https://www.mdpi.com/2079-6382/13/11/1049
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512173/
https://www.nicd.ac.za/wp-content/uploads/2019/10/v_9.0_Breakpoint_Tables.pdf
https://szu.gov.cz/wp-content/uploads/2023/06/v_13.1_EUCAST_QC_tables_routine_and_extended_QC.pdf
https://journals.asm.org/doi/10.1128/spectrum.02504-21
https://www.benchchem.com/product/b8107699#in-vitro-susceptibility-testing-methods-for-fosfomycin
https://www.benchchem.com/product/b8107699#in-vitro-susceptibility-testing-methods-for-fosfomycin
https://www.benchchem.com/product/b8107699#in-vitro-susceptibility-testing-methods-for-fosfomycin
https://www.benchchem.com/product/b8107699#in-vitro-susceptibility-testing-methods-for-fosfomycin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8107699?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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